REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH2:4][CH:3]([CH2:7][OH:8])[CH2:2]1.[C:9]1([CH3:19])[CH:14]=[CH:13][C:12]([S:15](Cl)(=[O:17])=[O:16])=[CH:11][CH:10]=1>C(Cl)Cl.N1C=CC=CC=1>[CH3:19][C:9]1[CH:14]=[CH:13][C:12]([S:15]([O:8][CH2:7][CH:3]2[CH2:4][CH2:5][CH2:6][O:1][CH2:2]2)(=[O:17])=[O:16])=[CH:11][CH:10]=1
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Name
|
|
Quantity
|
1.67 g
|
Type
|
reactant
|
Smiles
|
O1CC(CCC1)CO
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Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)Cl)C
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Name
|
|
Quantity
|
15 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The mixture stirred at ambient temperature for 18 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was quenched with 10 mL of saturated, aqueous NaHCO3
|
Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
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EXTRACTION
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Details
|
the aqueous phase was extracted three 5 mL of portions of CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification via column chromatography (SiO2, 70% hexanes in ethyl acetate)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)OCC1COCCC1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |